![molecular formula C10H24O3Si2 B13938876 Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-95-4](/img/structure/B13938876.png)
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C13H32O4Si3. It is a derivative of butanoic acid where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Formation of silanol and butanoic acid derivatives.
Reduction: Formation of butanol and trimethylsilyl alcohol.
Substitution: Formation of various substituted butanoic acid derivatives.
科学的研究の応用
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This makes it a valuable tool in multi-step organic synthesis.
類似化合物との比較
Similar Compounds
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
特性
CAS番号 |
55133-95-4 |
|---|---|
分子式 |
C10H24O3Si2 |
分子量 |
248.47 g/mol |
IUPAC名 |
trimethylsilyl 4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3 |
InChIキー |
JQUWWJZPEOMMSB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCCC(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


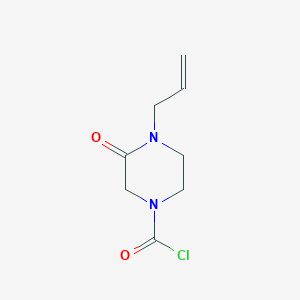
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
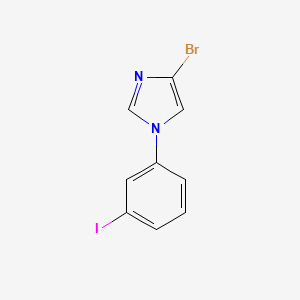
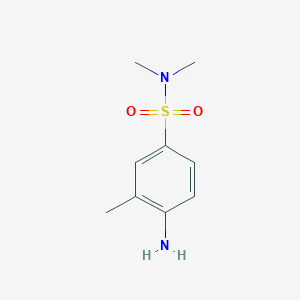
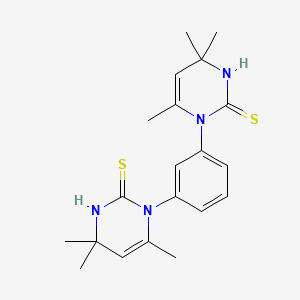
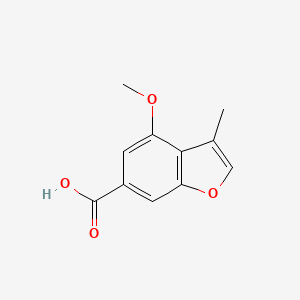

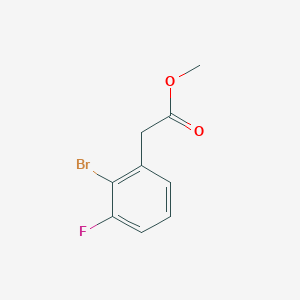
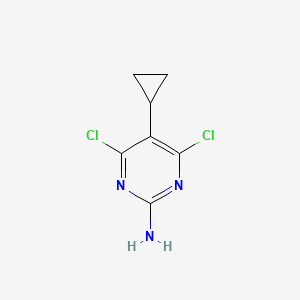
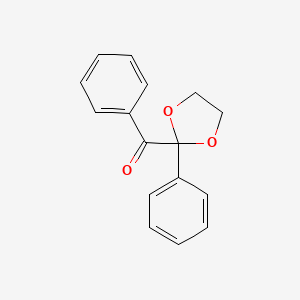
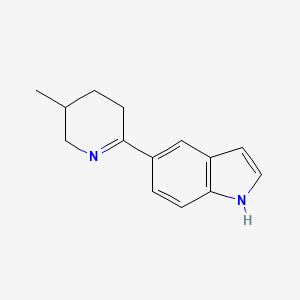
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
